(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate
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Overview
Description
(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with a pyrazin-2-ylamino group and a tert-butyl carbamate moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, often starting with cyclohexanone.
Introduction of the pyrazin-2-ylamino group: This step involves the reaction of the cyclohexyl intermediate with pyrazine-2-amine under specific conditions to form the desired substitution.
Carbamate formation: The final step involves the reaction of the substituted cyclohexyl intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the cyclohexyl and pyrazin-2-ylamino groups.
Pyrazin-2-ylamino derivatives: Compounds with similar pyrazin-2-ylamino groups but different substituents on the cyclohexyl ring.
Cyclohexyl carbamates: Compounds with a cyclohexyl ring and carbamate group but different substituents.
Uniqueness
(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
tert-butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-10-16-8-9-17-13/h8-12H,4-7H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACRZKMGDGGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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